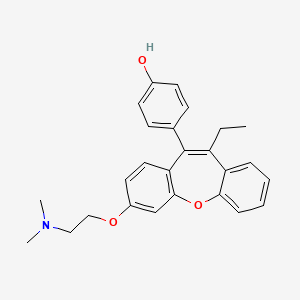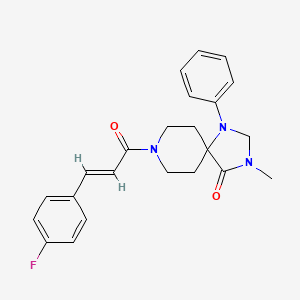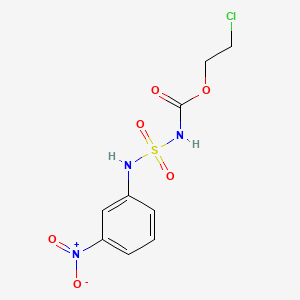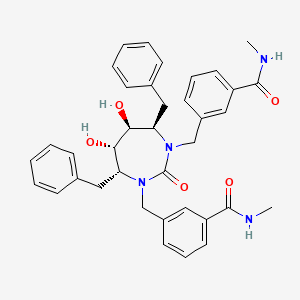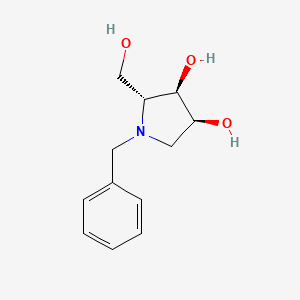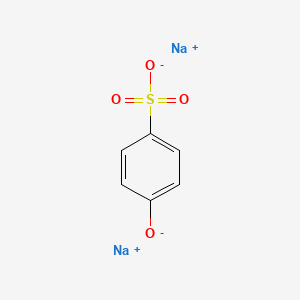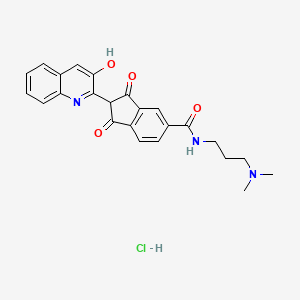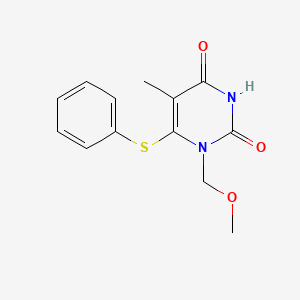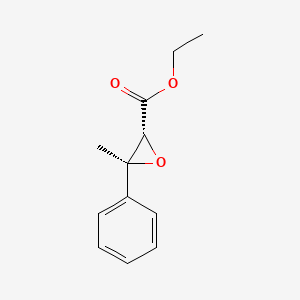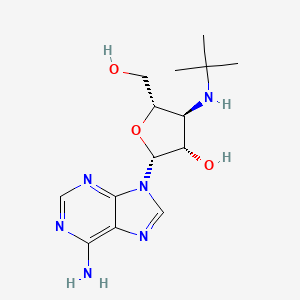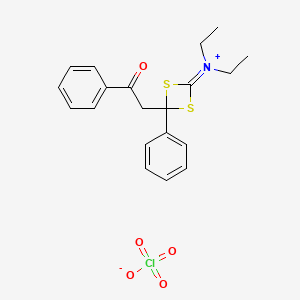
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is a complex organic compound with a unique structure that includes a dithietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate typically involves multiple steps. The process begins with the preparation of the dithietane ring, followed by the introduction of the ethyl and phenylethyl groups. The final step involves the formation of the perchlorate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithietane chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate involves its interaction with molecular targets such as enzymes or receptors. The dithietane ring and other functional groups play a crucial role in these interactions, affecting the compound’s reactivity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanaminium, N-ethyl-N-[methyloxido(2-oxo-2-phenylethyl)-λ4-sulfanylidene]-, inner salt
- Other dithietane-containing compounds
Uniqueness
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate anion. This gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
102732-66-1 |
|---|---|
Fórmula molecular |
C20H22ClNO5S2 |
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
diethyl-(4-phenacyl-4-phenyl-1,3-dithietan-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C20H22NOS2.ClHO4/c1-3-21(4-2)19-23-20(24-19,17-13-9-6-10-14-17)15-18(22)16-11-7-5-8-12-16;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KTXSBQNOMRLXNN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](=C1SC(S1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


